Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. Among these derivatives, 3-Benzyl-6-bromo-2-methoxyquinoline has emerged as a significant intermediate for the synthesis of aryl quinoline compounds, which are of great interest in the development of new therapeutic agents. The importance of quinoline derivatives is underscored by their role in the inhibition of various biological targets, such as tyrosine kinases and tubulin polymerization, which are critical in the pathogenesis of cancer and other diseases123.
The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline is achieved through a four-step reaction process. [] While the specific details of each step are not provided in the abstract, the publication mentions that the compound is derived from readily available starting materials. This suggests a multi-step synthesis involving reactions such as electrophilic aromatic substitution, reduction, and cyclization.
The molecular structure of 3-benzyl-6-bromo-2-methoxyquinoline has been confirmed through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. []
Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of the compound. [] This technique provides precise information on the arrangement of atoms within the molecule and the crystal lattice. The molecular structure was further investigated using density functional theory (DFT) calculations. [] The DFT optimized molecular structures showed consistency with the crystal structures determined by single-crystal X-ray diffraction. []
The applications of 3-Benzyl-6-bromo-2-methoxyquinoline and its analogues span across various fields, primarily in medicinal chemistry for the development of anticancer agents. The synthesis and structural confirmation of 3-Benzyl-6-bromo-2-methoxyquinoline, as well as its crystallographic and conformational analyses, provide a foundation for further modifications and optimizations of this scaffold to enhance its biological activity. The ability to inhibit key proteins such as EGFR and tubulin makes these compounds valuable in the design of targeted therapies for cancer treatment. Additionally, the detailed study of their molecular structures through DFT calculations and X-ray diffraction contributes to the understanding of their physicochemical properties, which is crucial for the rational design of new drugs3.
The mechanism of action of quinoline derivatives can be quite diverse, depending on the specific substituents and the biological target. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue of 3-Benzyl-6-bromo-2-methoxyquinoline, has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. It binds competitively at the ATP site of the receptor, and its structure-activity relationships suggest that certain substituents can induce a conformational change in the receptor, enhancing the inhibitory effect1. Similarly, another compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been classified as a tubulin inhibitor, suggesting that quinoline derivatives can also affect microtubule formation and induce cell cycle arrest in cancer cells2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: